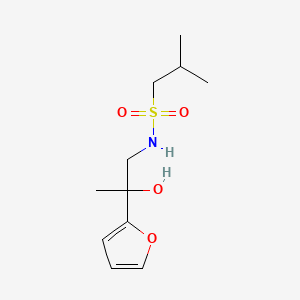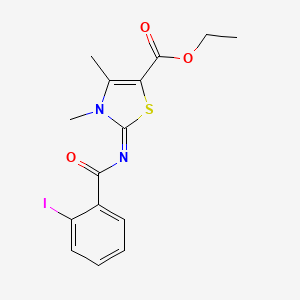![molecular formula C15H14FNO4S B2691116 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene CAS No. 2411224-70-7](/img/structure/B2691116.png)
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene, also known as FSMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSMB is a white crystalline solid that has a molecular formula of C16H15FNO5S and a molecular weight of 369.36 g/mol.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation and pain. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been shown to induce apoptosis in cancer cells, which may make it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene in lab experiments is its potential applications in various fields, including cancer research and imaging. However, one of the limitations of using 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene, particularly in the field of cancer research. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene involves a multi-step process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with potassium carbonate in dimethylformamide. This reaction produces 4-fluorobenzenesulfonic acid, which is then treated with thionyl chloride to form 4-fluorobenzenesulfonyl chloride. The next step involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzoyl chloride in the presence of triethylamine to form 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene.
Applications De Recherche Scientifique
1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has been extensively studied for its potential applications in various fields. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene has also been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
1-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-11-3-5-12(6-4-11)15(18)17(2)13-7-9-14(10-8-13)21-22(16,19)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUQYPXEMDQNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl-4-methylbenzamido)phenyl sulfurofluoridate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691033.png)
![2-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2691034.png)




![3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691043.png)
![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2691044.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-fluorophenyl)methyl]amino)acetic acid](/img/structure/B2691051.png)
![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)
